molecular formula C20H22F3N5O2S B10907058 1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B10907058
M. Wt: 453.5 g/mol
InChI Key: CSXYUIXXPYXSEC-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a morpholine moiety, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the condensation of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pyrazolone Core: The pyrazolone ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone.

    Attachment of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the pyrazolone core.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the pyrazolone core.

    Substitution: Substituted derivatives with various functional groups replacing the morpholine moiety.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Antimicrobial Activity:

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry

    Materials Science: It can be used in the development of new materials with unique properties.

    Chemical Sensors: The compound may be utilized in the design of chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the pyrazolone core may inhibit enzyme activity by binding to the active site. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)ethanethioamide: Shares the benzothiazole ring but lacks the pyrazolone core and morpholine moiety.

    2-Aminobenzothiazole: Contains the benzothiazole ring but differs in the functional groups attached.

Uniqueness

The unique combination of the benzothiazole ring, pyrazolone core, and morpholine moiety, along with the trifluoromethyl group, distinguishes 2-(1,3-benzothiazol-2-yl)-4-[(2-morpholinoethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one from other compounds. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C20H22F3N5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H22F3N5O2S/c1-2-13(24-7-8-27-9-11-30-12-10-27)16-17(20(21,22)23)26-28(18(16)29)19-25-14-5-3-4-6-15(14)31-19/h3-6,26H,2,7-12H2,1H3

InChI Key

CSXYUIXXPYXSEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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